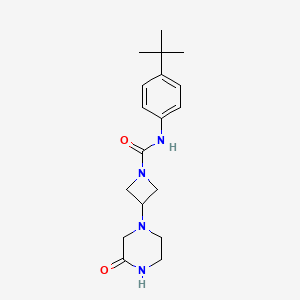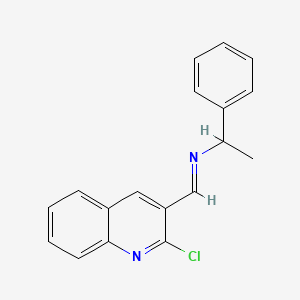
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking specific enzymes involved in cell signaling pathways.
作用機序
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which are a type of immune cell that play a role in various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide can prevent the activation and proliferation of B cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include inhibition of BTK activity, reduction of cytokine production, suppression of tumor growth, and modulation of immune cell function. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
One of the main advantages of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide for lab experiments is its selectivity for BTK, which allows for more specific targeting of B cell signaling pathways. It also has a favorable pharmacokinetic profile, making it easier to administer and study in preclinical models. However, one limitation is that the exact synthesis method is proprietary, which may make it more difficult for researchers to obtain and use the compound.
将来の方向性
There are several potential future directions for research on N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide in humans.
合成法
The synthesis of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide involves a multistep process that includes the use of various reagents and catalysts. The exact details of the synthesis method are proprietary and not publicly available.
科学的研究の応用
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical models, including cell lines and animal models, to evaluate its efficacy and safety as a potential therapeutic agent. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity in various disease models.
特性
IUPAC Name |
N-(4-tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)13-4-6-14(7-5-13)20-17(24)22-10-15(11-22)21-9-8-19-16(23)12-21/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNZNRXIURFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)



![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)